![molecular formula C9H9F3N2O B2884418 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 2126177-07-7](/img/structure/B2884418.png)
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde
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Overview
Description
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde is a complex organic compound characterized by the presence of a trifluoromethyl group attached to an imidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde typically involves multiple steps, starting with the construction of the imidazo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions are employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde is used to study enzyme inhibition and receptor binding. Its unique structure allows for the design of selective inhibitors and probes for biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced biological activity.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives
Trifluoromethylated heterocycles
Pyridine-based compounds
Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde stands out due to its unique combination of the imidazo[1,5-a]pyridine core and the trifluoromethyl group. This combination provides enhanced chemical stability and reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Biological Activity
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₇H₅F₃N₄O
- Molecular Weight : 191.15 g/mol
- CAS Number : 1368173-92-5
Biological Activity Overview
The compound exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its trifluoromethyl group is particularly noteworthy for enhancing biological activity through increased lipophilicity and metabolic stability.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit potent anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Compounds similar to 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine showed significant inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory process. The IC₅₀ values for COX-2 inhibition were reported as low as 0.04 μM for some derivatives compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- BCR-ABL Kinase Inhibition : It has shown potential as a BCR-ABL kinase inhibitor, which is crucial in the treatment of chronic myeloid leukemia (CML). The structure-guided design has led to the development of analogs that effectively inhibit both native and mutant forms of the kinase with low nanomolar IC₅₀ values .
3. Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives possess antimicrobial properties:
- Broad Spectrum Activity : These compounds have been tested against various microbial strains with promising results, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of these compounds. Studies suggest that:
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electron-withdrawing capacity, improving binding affinity to biological targets.
- Modification Impact : Substituents on the imidazo[1,5-a]pyridine scaffold can modulate activity; for example, varying alkyl or aryl groups can lead to different levels of COX inhibition or cytotoxicity against cancer cell lines .
Case Study 1: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects using carrageenan-induced paw edema models in rats:
- Results : Compounds derived from imidazo[1,5-a]pyridine demonstrated significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug .
Case Study 2: Anticancer Properties in CML Models
A series of experiments evaluated the efficacy of various derivatives against Ba/F3 cells expressing BCR-ABL:
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6(5-15)7-3-1-2-4-14(7)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLISKBWWALKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)C=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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